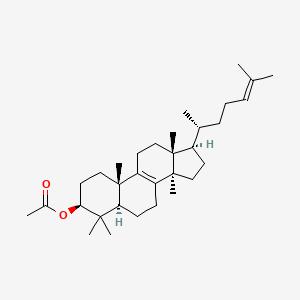

Lanosteryl acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

It is a derivative of lanosterol, a tetracyclic triterpenoid that serves as a key intermediate in the biosynthesis of steroids in animals, fungi, and plants . Lanosteryl acetate is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions: Lanosteryl acetate can be synthesized through the acetylation of lanosterol. The process involves the use of acetic anhydride and pyridine as reagents. The reaction is typically carried out in tetrahydrofuran (THF) at low temperatures (around 2°C) under a nitrogen atmosphere . The reaction mixture is then stirred, and the excess hydride is decomposed by adding ice. The product is extracted using ether and purified through recrystallization .

**Industrial Production Methods:

科学的研究の応用

Pharmaceutical Applications

1.1. Ophthalmic Preparations for Cataract Treatment

Lanosteryl acetate has been investigated for its potential in treating cataracts through non-invasive ophthalmic formulations. A study demonstrated that lanosterol, the parent compound of this compound, showed a significant ability to reverse lens opacification in animal models. The formulation was designed to be administered subconjunctivally, allowing for sustained release and improved solubility of lens proteins, which are crucial for maintaining lens transparency .

- Key Findings:

- Lanosterol effectively reduced cataract severity in cynomolgus monkeys.

- The formulation utilized a thermogel system that transitions from sol to gel at physiological temperatures, enhancing drug delivery efficiency.

1.2. Antihyperuricemic and Nephroprotective Properties

Research on RA-3, a lanosteryl triterpene closely related to this compound, revealed its antihyperuricemic and nephroprotective effects. In a rat model, RA-3 administration led to significant reductions in serum levels of uric acid and improved renal function markers (blood urea nitrogen and creatinine) after treatment with nephrotoxic agents .

- Mechanism of Action:

- RA-3 enhances antioxidant status and reduces oxidative stress in renal tissues.

- It also exhibits potential as an ACE inhibitor, which is beneficial for managing hypertension associated with kidney disease.

Cardioprotective Effects

Another application of this compound derivatives has been their cardioprotective properties. In studies involving high-fat diet-induced myocardial injury in rats, RA-3 demonstrated a significant reduction in myocardial damage and improved cardiac function .

- Observations:

- Treatment with RA-3 minimized acute hyaline degeneration in cardiac tissues.

- The compound's antioxidant properties contributed to tissue protection against oxidative stress.

The ongoing research into this compound emphasizes its multifaceted roles in health applications:

- Cataract Prevention: Continued exploration of its ophthalmic formulations could lead to new non-surgical treatments for cataracts.

- Nephroprotective Drugs: Given the rising prevalence of kidney diseases globally, this compound derivatives may provide new avenues for nephroprotection.

- Cardiovascular Health: Further studies could elucidate the mechanisms behind its cardioprotective effects and potential applications in treating heart diseases.

化学反応の分析

Chemical Reactions of Lanosteryl Acetate

-

Hydroboration: The C-24 double bond of this compound can selectively react with borane tetrahydrofuran (BH3/THF) to yield C-24 organoboranes . Direct oxidation of this intermediate with pyridinium fluorochromate in refluxing methylene chloride yields a ketone .

-

Hydrolysis: The acetate group at the C-3 position can be cleaved through base-catalyzed hydrolysis using potassium carbonate in methanol/tetrahydrofuran. This method selectively cleaves the ester function without causing significant enolization of the C-24 keto group .

-

Photo-oxygenation: this compound undergoes photo-oxygenation in the presence of a dye and p-nitrobenzenesulphonyl chloride, leading to the formation of products such as 3β-acetoxy-8,9-epoxy-8,9-secolanosta-7,9(11)-diene and 3β-acetoxy-7α-hydroperoxylanost-8-ene .

Role in Metabolic Pathways

-

Cholesterol Biosynthesis: Lanosterol acetate is a precursor in sterol biosynthesis. Inhibiting enzymes like lanosterol synthase can disrupt cholesterol synthesis, suggesting potential therapeutic applications.

-

Cytochrome P450 Metabolism: Cytochrome P450 enzymes can metabolize multiple sterols, including lanosterol, establishing novel branching points in cholesterol synthesis .

Data and Research Findings

The following table summarizes some key reactions and their products based on the search results:

These reactions and applications highlight the chemical versatility and importance of this compound in various scientific and industrial contexts.

特性

CAS番号 |

2671-68-3 |

|---|---|

分子式 |

C32H52O2 |

分子量 |

468.8 g/mol |

IUPAC名 |

[(3S,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C32H52O2/c1-21(2)11-10-12-22(3)24-15-19-32(9)26-13-14-27-29(5,6)28(34-23(4)33)17-18-30(27,7)25(26)16-20-31(24,32)8/h11,22,24,27-28H,10,12-20H2,1-9H3/t22-,24-,27?,28+,30-,31-,32+/m1/s1 |

InChIキー |

BQPPJGMMIYJVBR-FBVRJMPFSA-N |

SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C |

異性体SMILES |

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C |

正規SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Lanosteryl acetate; Lanosterol acetate; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。